acetate CAS No. 54739-26-3](/img/structure/B1335835.png)

Ethyl [(3-fluorophenyl)amino](oxo)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl (3-fluorophenyl)aminoacetate is a compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and organic synthesis. The compound is characterized by the presence of a fluorophenyl group, an amino group, and an oxoacetate moiety. It is a versatile intermediate that can be used to synthesize a wide range of chemical entities with biological activities.

Synthesis Analysis

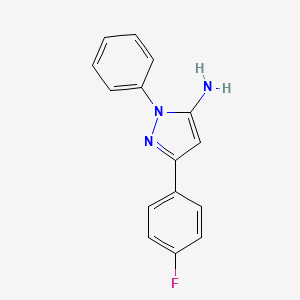

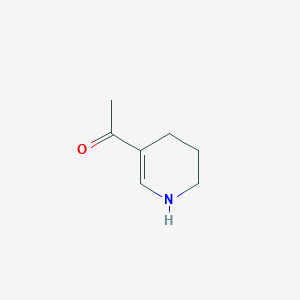

The synthesis of related compounds has been reported using different methods. For instance, ethyl-2-(4-aminophenoxy)acetate, a precursor for dual hypoglycemic agents, was synthesized by alkylation of 4-nitrophenol with ethyl bromo-acetate followed by selective reduction of the nitro group . Another compound, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, was synthesized from a bromophenyl and fluorophenyl-containing precursor using ammonium acetate in glacial acetic acid . These methods demonstrate the feasibility of synthesizing complex molecules that include the ethyl (3-fluorophenyl)aminoacetate structure.

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied using various analytical techniques. X-ray single crystal structure determination has been employed to confirm the structure of ethyl-2-(4-aminophenoxy)acetate, revealing its crystallization in the triclinic crystal system . Similarly, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined, showing that it crystallizes in the orthorhombic space group . These studies provide detailed insights into the molecular geometry and confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

The reactivity of such compounds has been explored in various chemical reactions. For example, the Lossen rearrangement has been utilized to convert carboxylic acids to hydroxamic acids and ureas using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate as a reagent . This demonstrates the potential of ethyl (3-fluorophenyl)aminoacetate derivatives to undergo chemical transformations that are useful in synthetic organic chemistry.

Physical and Chemical Properties Analysis

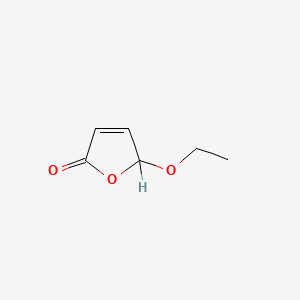

The physical and chemical properties of these compounds have been characterized through different techniques. NMR spectroscopy, elemental analysis, FT-IR, thermogravimetric analysis (TGA), and differential thermal analysis (DTA) have been used to characterize the synthesized compounds . Additionally, the stability and metabolite profiling of ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate were investigated using liquid chromatography-mass spectrometry, indicating its stability under various conditions . These analyses are crucial for understanding the behavior of the compounds under different environmental conditions and for their potential application in drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Ethyl (3-fluorophenyl)aminoacetate and its derivatives have been widely explored in the field of synthesis and structural analysis. For instance, a study describes the synthesis and crystal structure of a related compound, demonstrating its crystallization in the orthorhombic space group and detailing its molecular structure through various analytical techniques such as FT-IR, thermogravimetric analysis, and X-ray diffraction (Sapnakumari et al., 2014).

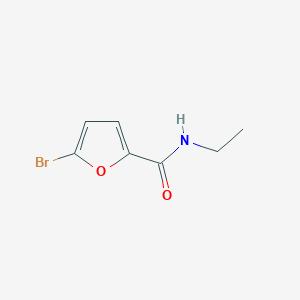

Potential Anticancer Properties

Research has also highlighted the potential anticancer properties of ethyl (3-fluorophenyl)aminoacetate derivatives. One study describes the synthesis of a quinazolinone-based derivative, showing potent cytotoxic activity against various human cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).

Bioanalytical Method Development

The compound's utility extends to bioanalytical applications, as seen in a study where a bioanalytical method was developed for quantitative measurement of a novel molecule with acetylcholinesterase inhibition property. This research offers insights into the method's validation, stability, and metabolite identification, which is crucial for drug development (Nemani et al., 2018).

Use in Synthesizing Novel Derivatives

Ethyl (3-fluorophenyl)aminoacetate is also used in synthesizing various novel derivatives. A study demonstrates the use of OxymaPure, an additive, in the synthesis of α-ketoamide derivatives using this compound, highlighting its effectiveness in improving yield and purity (El‐Faham et al., 2013).

Chemical Reactions and Properties

Additionally, the chemical reactions and properties of ethyl (3-fluorophenyl)aminoacetate have been a subject of study. For example, research on condensation reactions involving similar compounds provides insights into their formation and potential applications in various fields, such as material science and pharmaceuticals (Al-Mousawi & El-Apasery, 2012).

Eigenschaften

IUPAC Name |

ethyl 2-(3-fluoroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVUAGIMMZOPJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392245 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(3-fluorophenyl)amino](oxo)acetate | |

CAS RN |

54739-26-3 |

Source

|

| Record name | F0904-0113 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)

![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

![2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid](/img/structure/B1335764.png)

![3-[(E)-(2,4-dichlorophenyl)methylidene]-2,3-dihydro-4H-chromen-4-one](/img/structure/B1335789.png)